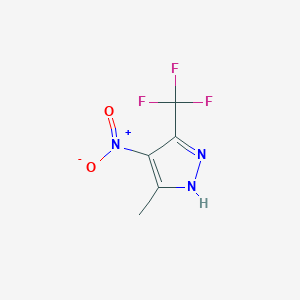
1,4,7-Triazacyclononane trihydrochloride
Overview
Description
1,4,7-Triazacyclononane trihydrochloride is a cyclic triamine compound with the chemical formula C6H15N3·3HCl. It is known for its high cation-binding selectivity and is often used as a ligand in coordination chemistry. The compound is derived from cyclononane by replacing three equidistant CH2 groups with NH groups, forming a macrocyclic structure. This compound is widely used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
1,4,7-Triazacyclononane trihydrochloride, also known as 1,4,7-triazonane Trihydrochloride, is a chelate ring with six phosphate groups and six nitrogen atoms . It primarily targets the respiratory system, gastrointestinal system, eyes, and skin .
Mode of Action
The compound interacts with its targets by behaving as an irreversible oxidation catalyst for carboxylate and amine molecules . It also has redox potentials in the range of -0.35 to -0.5 volts and can reversibly oxidize inorganic acids with strong electron-donating properties such as phosphoric acid, nitric acid, and sulfuric acid .
Biochemical Pathways
this compound affects the biochemical pathways related to the oxidation of carboxylate and amine molecules . The compound’s ability to reversibly oxidize inorganic acids influences various biochemical pathways, leading to downstream effects that are yet to be fully understood.
Pharmacokinetics
Its impact on bioavailability is likely significant given its role as an oxidation catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its catalytic role in the oxidation of carboxylate and amine molecules . This can lead to changes in the chemical environment of the cells, potentially affecting various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic and absorbs moisture from the air . This could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1,4,7-Triazacyclononane trihydrochloride has been shown to behave as an irreversible oxidation catalyst for carboxylate and amine molecules . It can be used as a reagent to prepare nonadentate ligand, 1,4,7-tris[(6-carboxypyridin-2-yl)methyl]-1,4,7-triazacyclononane (H3tpatcn), which is used to prepare lanthanide complexes with high water solubility and rigid C3 symmetric structures .
Molecular Mechanism
It is known to behave as an irreversible oxidation catalyst for carboxylate and amine molecules , suggesting it may interact with these types of molecules in the cell and influence their activity.
Temporal Effects in Laboratory Settings
This compound has been characterized for its high temperature dielectric switching properties . Two endothermic peaks appeared near 369 K and 380 K and one exothermic peak appeared near 363.5 K in the DSC heating–cooling cycle test . This suggests that the compound may have different effects at different temperatures, which could influence its long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyclononane trihydrochloride can be synthesized through a multi-step process involving the reaction of diethylenetriamine with a sulfonylation agent to form a sulfonamidated intermediate. This intermediate is then cyclized using ethylene glycol ditosylate or ethylene dibromide, followed by the removal of protecting groups to yield the final product . The reaction conditions typically involve an aqueous medium with an inorganic base and an aprotic organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Triazacyclononane trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo complexes with metals such as molybdenum and tungsten.
Reduction: Reduction reactions can lead to the formation of reduced metal complexes.
Substitution: The compound can participate in substitution reactions to form new ligands and complexes.
Common Reagents and Conditions
Common reagents used in these reactions include metal carbonyls (e.g., Mo(CO)6, W(CO)6), oxidizing agents (e.g., hydrogen peroxide), and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
Major products formed from these reactions include metal complexes such as [κ3-1,4,7-Triazacyclononane]Mo(CO)3, [κ3-1,4,7-Triazacyclononane]WO3, and [κ3-1,4,7-Triazacyclononane]CuCl2 .
Scientific Research Applications
1,4,7-Triazacyclononane trihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,4,7-Triazacyclononane trihydrochloride is unique due to its high cation-binding selectivity and stability as a ligand. Similar compounds include:
1,4,7-Trimethyl-1,4,7-Triazacyclononane: A methylated analogue with similar coordination properties.
1,4,7-Trithiacyclononane: A sulfur-containing analogue with different binding properties.
1,4,7-Tris(6-carboxypyridin-2-yl)methyl-1,4,7-Triazacyclononane: A derivative used to prepare lanthanide complexes with high water solubility.
These compounds share similar macrocyclic structures but differ in their chemical properties and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1,4,7-triazonane;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPMVNQYFPWBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCN1.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369319 | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58966-93-1 | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4,7-Triazacyclononane trihydrochloride interesting for materials science applications?
A1: this compound stands out due to its switchable dielectric properties, which originate from crystal-crystal phase transitions. [] This means the material can reversibly change its dielectric constant in response to external stimuli like temperature. This characteristic makes it a promising candidate for applications like sensors, actuators, and high-frequency devices.
Q2: What causes the switchable dielectric behavior in this compound?
A2: The switchable dielectric behavior arises from structural changes within the this compound crystal lattice during phase transitions. [] While the specific molecular rearrangements require further investigation, these changes influence the material's ability to polarize under an electric field, ultimately affecting its dielectric constant. Understanding these structural changes is key to tailoring materials with specific dielectric switching properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





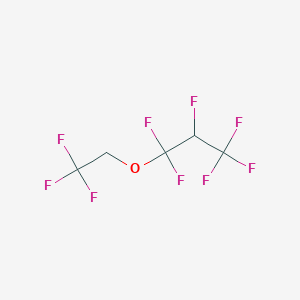


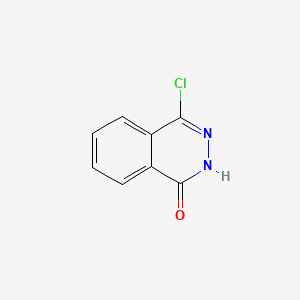
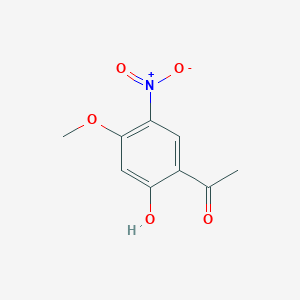
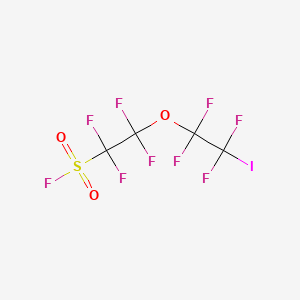
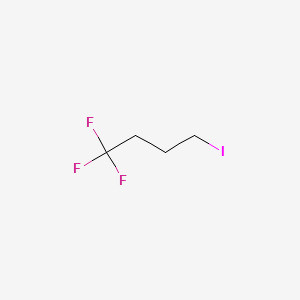
![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)

